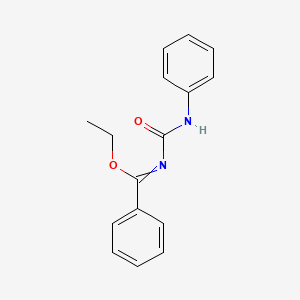
Cyclopent-2-EN-1-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopent-2-en-1-yl hexanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentene ring attached to a hexanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopent-2-en-1-yl hexanoate can be synthesized through several methods. One common approach involves the esterification of cyclopent-2-en-1-ol with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of cyclopent-2-en-1-one as a starting material. This compound can be reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopent-2-en-1-yl hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-2-en-1-one derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopent-2-en-1-yl alcohol.
Scientific Research Applications
Cyclopent-2-en-1-yl hexanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of cyclopent-2-en-1-yl hexanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopent-2-en-1-ol and hexanoic acid. These products can then participate in various metabolic pathways.
Comparison with Similar Compounds
Cyclopent-2-en-1-yl hexanoate can be compared to other similar compounds, such as:
Cyclopent-2-en-1-yl acetate: This compound has a similar structure but with an acetate group instead of a hexanoate group.
Cyclopent-2-en-1-yl propionate: Another ester with a propionate group, which may exhibit different reactivity and applications.
Properties
CAS No. |
62088-40-8 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl hexanoate |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-9-11(12)13-10-7-5-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3 |
InChI Key |
WARIKYKMFKLMLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid](/img/structure/B14560108.png)

![Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-](/img/structure/B14560118.png)


-lambda~5~-phosphane](/img/structure/B14560135.png)








